molecular formula C19H18N2O3 B11316177 3-(Furan-2-ylmethyl)-5,5-dimethyl-1H,6H-benzo[h]quinazoline-2,4-dione

3-(Furan-2-ylmethyl)-5,5-dimethyl-1H,6H-benzo[h]quinazoline-2,4-dione

Cat. No.: B11316177
M. Wt: 322.4 g/mol
InChI Key: YBRJANWHNLQZNH-UHFFFAOYSA-N
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Description

3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a furan ring, a benzene ring fused with a quinazoline moiety, and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of a furan derivative with a quinazoline precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or platinum and may involve steps like cyclization and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of automated systems to control temperature, pressure, and reaction time, thereby optimizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazoline ring.

    Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the furan ring.

Scientific Research Applications

3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE apart is its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its dual presence of furan and quinazoline rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazoline-2,4-dione

InChI

InChI=1S/C19H18N2O3/c1-19(2)10-12-6-3-4-8-14(12)16-15(19)17(22)21(18(23)20-16)11-13-7-5-9-24-13/h3-9H,10-11H2,1-2H3,(H,20,23)

InChI Key

YBRJANWHNLQZNH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=O)N3)CC4=CC=CO4)C

Origin of Product

United States

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